molecular formula C12H21FN2O2 B14778329 tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate

tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate

Cat. No.: B14778329
M. Wt: 244.31 g/mol
InChI Key: UZWVCBWGHOJUEW-UHFFFAOYSA-N
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Description

  • The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
  • Carbamate Formation:

    • The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA).
  • Industrial Production Methods:

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate typically involves the following steps:

    • Formation of the Bicyclic Core:

      • The bicyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable precursor, the cyclization can be achieved using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Reduction:

      • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Substitution:

      • Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Common Reagents and Conditions:

      Oxidation: KMnO4 in acidic or neutral conditions.

      Reduction: LiAlH4 in dry ether.

      Substitution: NaOMe in methanol.

    Major Products:

      Oxidation: Formation of corresponding ketones or carboxylic acids.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted derivatives with different functional groups.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and stereochemistry.

    Biology:

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry:

    • Utilized in the production of specialty chemicals.
    • Applied in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
    • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-butyl N- [5- (hydroxymethyl)-3-oxabicyclo [3.1.1]heptan-1-yl]carbamate

    Comparison:

    • Structural Differences: The presence of different substituents (e.g., fluoro, hydroxy, oxa) leads to variations in chemical reactivity and biological activity.
    • Unique Features: The fluorine atom in tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate imparts unique electronic properties, influencing its interactions with molecular targets.

    This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

    Properties

    Molecular Formula

    C12H21FN2O2

    Molecular Weight

    244.31 g/mol

    IUPAC Name

    tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate

    InChI

    InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11-4-12(13,5-11)8-14-6-11/h14H,4-8H2,1-3H3,(H,15,16)

    InChI Key

    UZWVCBWGHOJUEW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NCC12CC(C1)(CNC2)F

    Origin of Product

    United States

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